molecular formula C19H23NO6S B2773797 H-tyr-oall p-tosylate CAS No. 125441-05-6

H-tyr-oall p-tosylate

Cat. No. B2773797
CAS RN: 125441-05-6
M. Wt: 393.45
InChI Key: MPNOOYSRGYNTIE-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-tyr-oall p-tosylate” is a chemical compound used for research and development . Its molecular formula is C19H23NO6S and it has a molecular weight of 393.45 .


Synthesis Analysis

The synthesis of tosylates, such as “H-tyr-oall p-tosylate”, often involves the esterification of the corresponding alcohols with tosyl chloride . The synthesis of multifunctional tosylates has been reported, which forms the basis for star-shaped polymers . Another method involves the tosylation of alcohols, which is a useful synthetic tool to prepare tosylates .


Molecular Structure Analysis

The molecular structure of “H-tyr-oall p-tosylate” can be analyzed using various methods such as UV-Vis spectroscopy . The IUPAC name of “H-tyr-oall p-tosylate” is 4-methylbenzenesulfonic acid; prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate.


Chemical Reactions Analysis

Tosylates, including “H-tyr-oall p-tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They can participate in substitution and elimination reactions .

Scientific Research Applications

Safety and Hazards

“H-tyr-oall p-tosylate” is intended for research use only and not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including washing the skin or eyes with water, moving the victim to fresh air, and seeking medical attention .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action. The specific pathways and their downstream effects are currently unknown .

Result of Action

It is likely that the compound induces changes at the molecular and cellular level, but the specifics of these changes are currently unknown .

Action Environment

The action of H-Tyr-Oall P-Tosylate may be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors. The specifics of how these factors influence the compound’s action, efficacy, and stability are currently unknown .

properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOOYSRGYNTIE-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-tyr-oall p-tosylate

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